N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12FNO3 and a molecular weight of 333.318 g/mol. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a benzamide moiety. The fluorine atom at the 5-position of the xanthene ring and the carbonyl group at the 9-position contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a phthalic anhydride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the benzamide moiety: The benzamide moiety can be introduced through an amide coupling reaction, where the xanthene derivative is reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, xanthene derivatives have been shown to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular responses to oxidative stress and inflammation . The compound may enhance Nrf2 translocation, leading to the activation of antioxidant response elements and the expression of cytoprotective genes.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: Similar structure with an additional fluorine atom on the benzamide moiety.
2-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: Similar structure with the fluorine atom at the 2-position of the benzamide moiety.
2-Chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position of the xanthene ring and the carbonyl group at the 9-position contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUADSZNPOHRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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